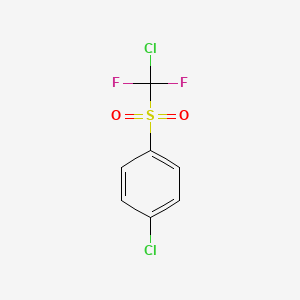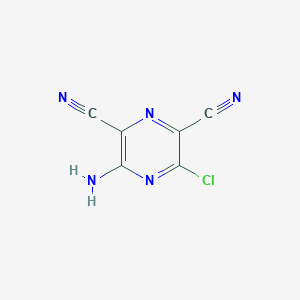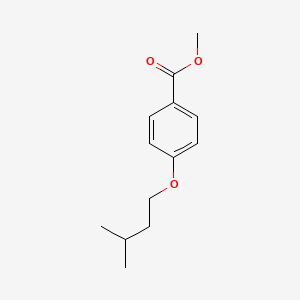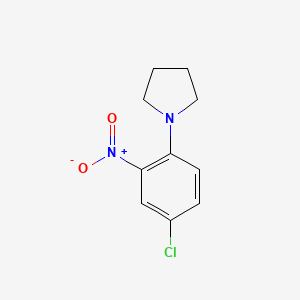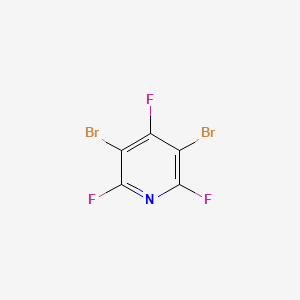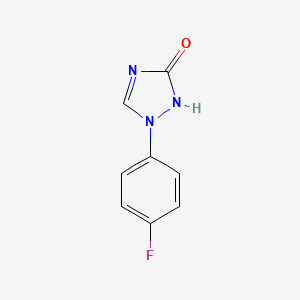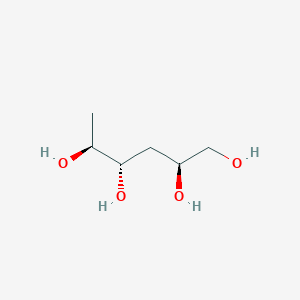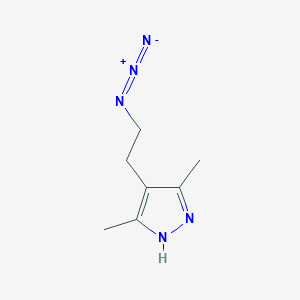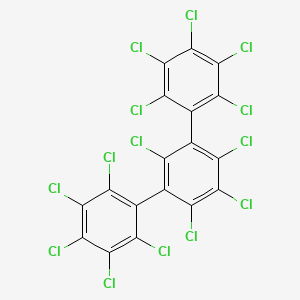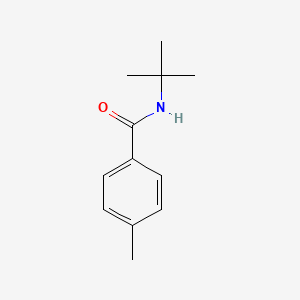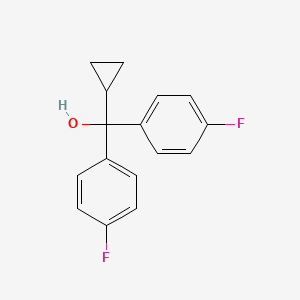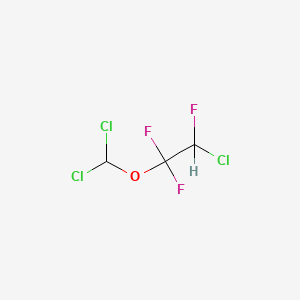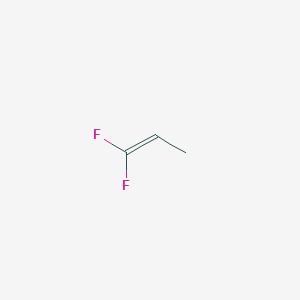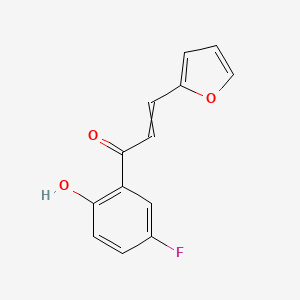![molecular formula C18H16N2O6 B3031581 (5E)-1-benzyl-5-[(3,4-dihydroxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione;hydrate CAS No. 5310-93-0](/img/no-structure.png)
(5E)-1-benzyl-5-[(3,4-dihydroxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione;hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds involves the treatment of esters with arylamines in boiling xylene, leading to the formation of anilides and isomeric thiophene derivatives . Additionally, the synthesis of triorganotin(IV) hydroxybenzoates is described, where the benzoate ligand bridges adjacent Sn-centers in a one-dimensional polymer . These methods suggest that the synthesis of the compound may involve similar condensation reactions under heat, possibly with the use of a catalyst or a strong acid to promote isomerization.
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using single-crystal X-ray diffraction . For instance, the crystal structures of hydroxybenzoates show different conformations, such as syn and anti orientations of the phenyldiazenyl and carboxylic acid/carboxylate groups . The molecular geometry around the tin atoms in triorganotin(IV) hydroxybenzoates ranges from trigonal bipyramidal to distorted tetrahedral . These findings suggest that the molecular structure of (5E)-1-benzyl-5-[(3,4-dihydroxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione;hydrate may also exhibit distinct conformational isomerism and coordination geometries, which could be confirmed by similar analytical techniques.
Chemical Reactions Analysis
The chemical reactions of related compounds involve isomerization processes, where the presence of a strong acid or base can catalyze the transformation between different isomers . The reactivity of the compounds also includes the formation of coordination polymers, as seen in the case of triorganotin(IV) hydroxybenzoates . These insights suggest that the compound of interest may also undergo isomerization and could form coordination complexes with metals, which would be an interesting area for further study.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds can be inferred from their molecular structures and the presence of functional groups. For example, the presence of hydroxy groups and the ability to form hydrogen bonds can significantly influence the solubility and melting points of these compounds . The spectral differences between isomers, as observed in the IR and NMR spectra, provide a means for structural assignments and can be used to deduce the properties of the compound . The physical and chemical properties of (5E)-1-benzyl-5-[(3,4-dihydroxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione;hydrate would likely be characterized by similar analytical techniques to understand its reactivity and potential applications.
Wissenschaftliche Forschungsanwendungen
Structural Analysis and Molecular Interactions
The research involving structural analogs of (5E)-1-benzyl-5-[(3,4-dihydroxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione hydrate has contributed significantly to understanding molecular interactions and structural analysis. For instance, studies have detailed the absence of direction-specific intermolecular interactions in related compounds and explored the hydrogen bonding and crystal structures of similar diazinane derivatives (da Silva et al., 2005). These insights are crucial for the development of new materials and pharmaceuticals.
Supramolecular Chemistry and Self-assembly
The exploration of supramolecular chemistry and self-assembly processes using similar compounds has been a key area of research. The self-assembly and formation of complex molecular structures from smaller units have been studied, providing valuable information for the development of new materials and nanostructures. This area of research is critical for advancements in nanotechnology and materials science (Percec et al., 2006).
Synthetic Chemistry and Organic Synthesis
Research into similar compounds has significantly contributed to the field of synthetic chemistry, particularly in the synthesis of complex organic molecules. The development of new synthetic routes and the understanding of reaction mechanisms using similar diazinane triones are essential for advancing organic synthesis and creating novel compounds for various applications (Pirc et al., 2003).
Safety And Hazards
Eigenschaften
CAS-Nummer |
5310-93-0 |
|---|---|
Produktname |
(5E)-1-benzyl-5-[(3,4-dihydroxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione;hydrate |
Molekularformel |
C18H16N2O6 |
Molekulargewicht |
356.3 g/mol |
IUPAC-Name |
(5E)-1-benzyl-5-[(3,4-dihydroxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione;hydrate |
InChI |
InChI=1S/C18H14N2O5.H2O/c21-14-7-6-12(9-15(14)22)8-13-16(23)19-18(25)20(17(13)24)10-11-4-2-1-3-5-11;/h1-9,21-22H,10H2,(H,19,23,25);1H2/b13-8+; |
InChI-Schlüssel |
HSSCDYUEMMKBLO-FNXZNAJJSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)CN2C(=O)/C(=C/C3=CC(=C(C=C3)O)O)/C(=O)NC2=O.O |
SMILES |
C1=CC=C(C=C1)CN2C(=O)C(=CC3=CC(=C(C=C3)O)O)C(=O)NC2=O.O |
Kanonische SMILES |
C1=CC=C(C=C1)CN2C(=O)C(=CC3=CC(=C(C=C3)O)O)C(=O)NC2=O.O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



